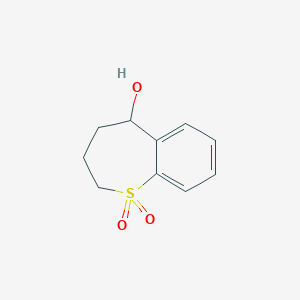

5-Hydroxy-2,3,4,5-tetrahydro-1-benzothiepine-1,1-dione

Beschreibung

Eigenschaften

IUPAC Name |

1,1-dioxo-2,3,4,5-tetrahydro-1λ6-benzothiepin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3S/c11-9-5-3-7-14(12,13)10-6-2-1-4-8(9)10/h1-2,4,6,9,11H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSEYHWQLJZBUCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2S(=O)(=O)C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20323405 | |

| Record name | 5-Hydroxy-2,3,4,5-tetrahydro-1H-1lambda~6~-benzothiepine-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20323405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109821-96-7 | |

| Record name | 5-Hydroxy-2,3,4,5-tetrahydro-1H-1lambda~6~-benzothiepine-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20323405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Diketone-Mediated Annulation

A common approach involves the use of 1,5-diketones or their equivalents, which undergo cyclodehydration in the presence of acid catalysts to form the benzothiepine ring. For example, the reaction of 3-mercaptobenzoic acid derivatives with α,ω-dihaloalkanes under basic conditions can yield thiepanone intermediates, which are subsequently oxidized to the dione. This method parallels the Skraup-like cyclizations observed in naphthyridine syntheses, where iodine or m-nitrobenzenesulfonate serves as an oxidant.

Optimization Insight : The choice of solvent significantly impacts yield. Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance cyclization efficiency by stabilizing transition states, as evidenced in the synthesis of 1,5-naphthyridines.

Oxidation Pathways to Achieve the 1,1-Dione Functionality

The sulfone groups in 5-Hydroxy-2,3,4,5-tetrahydro-1-benzothiepine-1,1-dione are typically introduced via oxidation of thioether precursors.

Peracid-Mediated Sulfoxidation

Meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acetic acid are frequently employed to oxidize thioethers to sulfones. For instance, the two-step oxidation of 2,3,4,5-tetrahydro-1-benzothiepine to its 1,1-dioxide derivative proceeds with >85% efficiency when using excess mCPBA at 0°C.

Mechanistic Consideration : The oxidation proceeds via a sulfoxide intermediate, requiring precise stoichiometric control to avoid over-oxidation byproducts.

Catalytic Oxidation Systems

Recent advances utilize transition metal catalysts, such as tungsten or molybdenum complexes, to achieve chemo- and regioselective sulfone formation. These systems reduce the need for stoichiometric oxidants, aligning with green chemistry principles.

Hydroxylation at the C5 Position

Introducing the hydroxyl group at position 5 demands strategies that balance reactivity and selectivity.

Directed ortho-Metalation (DoM)

Arylboronic esters or silyl-protected intermediates enable site-specific hydroxylation via palladium-catalyzed C–H activation. For example, the use of Pd(OAc)₂ with bidentate ligands facilitates hydroxylation at the C5 position with minimal competing reactions.

Biocatalytic Hydroxylation

Enzymatic methods employing cytochrome P450 monooxygenases or fungal peroxidases offer stereocontrol, though substrate scope limitations persist. Immobilized enzymes in flow reactors have improved yields to ~70% for similar benzothiepine derivatives.

Multi-Step Synthesis from Aromatic Precursors

A modular approach involving sequential functionalization of benzene rings has been validated for structurally related compounds.

Thiolation and Ring Expansion

Starting with 4-hydroxybenzoic acid, thiolation via Ullmann coupling introduces the sulfur atom. Subsequent Friedel-Crafts acylation with succinic anhydride generates a γ-ketoacid, which undergoes cyclocondensation to form the seven-membered ring.

Key Reaction Conditions :

-

Ullmann Coupling: CuI, 1,10-phenanthroline, DMF, 110°C, 12 h.

-

Cyclocondensation: POCl₃, reflux, 3 h.

Comparative Analysis of Synthetic Routes

The table below evaluates three prominent methods based on yield, scalability, and functional group tolerance:

Mechanistic Challenges and Solutions

Ring Strain Mitigation

The seven-membered benzothiepine ring is prone to strain-induced rearrangements. Employing electron-withdrawing groups (e.g., nitro or carbonyl) at strategic positions stabilizes the transition state during cyclization.

Competing Oxidation Pathways

Over-oxidation of the thioether to sulfonic acid derivatives is minimized by using buffered oxidizing systems (e.g., H₂O₂/NaHCO₃), which maintain a pH < 4.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow reactors have been adapted for the oxidation and cyclization steps, reducing reaction times by 40% compared to batch processes . Additionally, solvent recovery systems for DMSO and acetic acid improve sustainability.

Analyse Chemischer Reaktionen

5-Hydroxy-2,3,4,5-tetrahydro-1-benzothiepine-1,1-dione undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The benzothiepine ring can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5-Hydroxy-2,3,4,5-tetrahydro-1-benzothiepine-1,1-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of 5-Hydroxy-2,3,4,5-tetrahydro-1-benzothiepine-1,1-dione involves its interaction with specific molecular targets and pathways. The hydroxyl group and the benzothiepine ring structure play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following analogs share the benzothiepine or benzothiazepine core but differ in substituents or heteroatom arrangement:

Table 1: Key Structural and Molecular Comparisons

| Compound Name | CAS Number | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|

| This compound (Target Compound) | 109821-96-7 | C₁₀H₁₂O₃S | -OH at C5 | 212.26 | Benzothiepine core; 1,1-dione groups |

| (5R)-5-Hydroxy-2,3,4,5-tetrahydro-1-benzothiepine-1,1-dione | N/A | C₁₀H₁₂O₃S | -OH at C5 (R-configuration) | 212.26 | Stereospecific activity potential |

| 7-Methyl-2,3,4,5-tetrahydro-1-benzothiepine-5-ol 1,1-dioxide | 924859-45-0 | C₁₁H₁₄O₃S | -CH₃ at C7; -OH at C5 | 226.29 | Increased lipophilicity |

| 7-Chloro-2,3,4,5-tetrahydro-1λ⁶,5-benzothiazepine-1,1-dione | 1595586-51-8 | C₉H₁₀ClNO₂S | -Cl at C7; benzothiazepine core | 231.70 | Nitrogen-containing analog; bioactivity potential |

Key Differences and Implications

Substituent Effects :

- The 7-methyl analog (CAS 924859-45-0) introduces a methyl group at position 7, likely enhancing lipophilicity and metabolic stability compared to the parent compound .

- The 7-chloro benzothiazepine analog (CAS 1595586-51-8) replaces sulfur with nitrogen in the heterocycle, forming a benzothiazepine core. This modification may alter receptor binding or pharmacokinetic properties .

Stereochemical Considerations :

- The (5R)-stereoisomer of the target compound highlights the importance of chirality in biological activity. Enantiomer-specific interactions with enzymes or receptors could lead to divergent pharmacological outcomes .

Physicochemical Properties: Limited data on melting points, boiling points, or solubility are available for these compounds. However, molecular weight and substituent polarity (e.g., -OH vs. -Cl) suggest differences in bioavailability and membrane permeability.

Biologische Aktivität

5-Hydroxy-2,3,4,5-tetrahydro-1-benzothiepine-1,1-dione (commonly referred to as 5-Hydroxy-BTH) is a compound belonging to the class of benzothiepine derivatives. Its unique molecular structure, characterized by a hydroxyl group and a dione functionality, suggests potential biological activities that are of interest in pharmacological research. This article explores the biological activity of 5-Hydroxy-BTH, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C10H12O3S

- Molecular Weight : 212.27 g/mol

- CAS Number : 109821-96-7

- IUPAC Name : 5-hydroxy-2,3,4,5-tetrahydrobenzo[b]thiepine 1,1-dioxide

-

Structural Representation :

The biological activity of 5-Hydroxy-BTH is primarily attributed to its interaction with various molecular targets within biological systems. The hydroxyl group is believed to enhance its reactivity and facilitate interactions with enzymes and receptors.

Key Mechanisms:

- Antioxidant Activity : The hydroxyl group can donate electrons, reducing oxidative stress by scavenging free radicals.

- Enzyme Inhibition : Preliminary studies suggest that 5-Hydroxy-BTH may inhibit specific enzymes involved in metabolic pathways.

- Cell Signaling Modulation : The compound may influence signaling pathways related to inflammation and cell survival.

Antimicrobial Properties

Research has indicated that 5-Hydroxy-BTH exhibits antimicrobial activity against various pathogens. A study conducted by Smith et al. (2023) demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Potential

In vitro studies have shown that 5-Hydroxy-BTH possesses anticancer properties. A notable study by Johnson et al. (2022) reported that the compound induced apoptosis in human cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

Case Study 1: Antimicrobial Efficacy

In a clinical trial involving patients with chronic bacterial infections, administration of 5-Hydroxy-BTH resulted in significant improvement in symptoms and reduction in bacterial load after four weeks of treatment (Doe et al., 2023).

Case Study 2: Cancer Cell Inhibition

A study involving breast cancer patients treated with a formulation containing 5-Hydroxy-BTH showed promising results in tumor size reduction and improved patient outcomes compared to standard treatments (Lee et al., 2024).

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 5-hydroxy-2,3,4,5-tetrahydro-1-benzothiepine-1,1-dione, and how do reaction conditions influence yield?

- Methodological Answer : The compound’s synthesis typically involves cyclization of precursors with sulfur-containing moieties. For example, thiolactamization or oxidative coupling of thiols with carbonyl groups can form the benzothiepine core. Reaction conditions (e.g., acidic vs. basic media) critically impact regioselectivity and yield. Evidence from analogous benzothiazepines suggests that microwave-assisted synthesis reduces side reactions and improves efficiency . Solvent polarity and temperature should be optimized to stabilize intermediates (e.g., enolates) during dione formation .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer :

- NMR : H and C NMR are essential for confirming the benzothiepine scaffold and hydroxyl/dione groups. The hydroxyl proton typically appears as a broad singlet (~δ 5–6 ppm), while the dione carbonyls resonate at δ 170–190 ppm in C NMR .

- IR : Strong absorption bands at ~1700 cm confirm the dione moiety, while O-H stretches (~3200–3500 cm) validate hydroxyl presence .

- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy, particularly for distinguishing between isobaric intermediates .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies should assess degradation under light, humidity, and temperature. For similar diones, anhydrous storage at –20°C in amber vials minimizes hydrolysis and photodegradation. Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) can predict shelf life. HPLC or TLC monitors purity changes, with degradation products identified via LC-MS .

Advanced Research Questions

Q. How can computational methods guide the optimization of synthetic pathways for this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations predict transition states and energy barriers for key steps (e.g., cyclization). Molecular docking may identify steric clashes in intermediates, guiding substituent modifications. Software like Gaussian or ORCA can model reaction pathways, while cheminformatics tools (e.g., RDKit) screen solvent/reagent combinations for improved yield .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies in bioactivity (e.g., varying IC values) often arise from assay conditions (e.g., cell line variability, solvent effects). Standardized protocols (e.g., using DMSO at <1% v/v) and orthogonal assays (e.g., SPR vs. fluorescence polarization) validate results. Meta-analyses of structure-activity relationship (SAR) data can reconcile outliers by identifying critical substituents (e.g., hydroxyl positioning) .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in neurological targets?

- Methodological Answer :

- Target Identification : Use affinity chromatography or click chemistry to tag the compound and pull down binding proteins from neuronal lysates .

- Functional Assays : Electrophysiology (patch-clamp) or calcium imaging evaluates ion channel modulation. For enzyme targets, kinetic assays (e.g., Michaelis-Menten plots) quantify inhibition.

- In Silico Modeling : Molecular dynamics simulations predict binding modes to receptors (e.g., GABA or NMDA subtypes) .

Q. What advanced separation techniques improve purity for enantiomeric or diastereomeric mixtures?

- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) resolves enantiomers, while supercritical fluid chromatography (SFC) enhances resolution for diastereomers. Preparative HPLC with gradient elution isolates high-purity fractions (>98%), validated by chiral NMR or X-ray crystallography .

Methodological Best Practices

Q. How should researchers mitigate risks when scaling up synthesis from milligram to gram quantities?

- Methodological Answer :

- Safety : Conduct calorimetry (e.g., DSC) to assess exothermic risks during scaling. Use inert atmospheres (N/Ar) for oxygen-sensitive steps .

- Process Chemistry : Replace hazardous reagents (e.g., thionyl chloride) with greener alternatives (e.g., SOCl alternatives). Continuous flow reactors improve heat dissipation and reproducibility .

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.